1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, di-isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, di-isopropyl ester is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-piperazinedicarboxylic acid, 2,5-dimethyl-, di-isopropyl ester typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained in high yields .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, di-isopropyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, di-isopropyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,4-piperazinedicarboxylic acid, 2,5-dimethyl-, di-isopropyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, di-tert-butyl ester
- 1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, di-ethyl ester
Uniqueness: 1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, di-isopropyl ester is unique due to its specific ester groups, which can influence its chemical reactivity and biological activity. The presence of isopropyl groups may enhance its solubility and stability compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
6329-05-1 |
---|---|
Molecular Formula |
C14H26N2O4 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
dipropan-2-yl 2,5-dimethylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-9(2)19-13(17)15-7-12(6)16(8-11(15)5)14(18)20-10(3)4/h9-12H,7-8H2,1-6H3 |
InChI Key |
AELSSOLXHYICBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(CN1C(=O)OC(C)C)C)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.